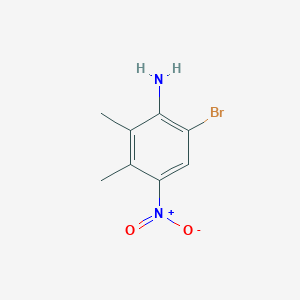

6-Bromo-2,3-dimethyl-4-nitroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

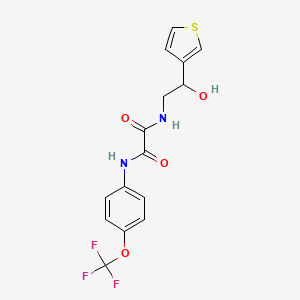

6-Bromo-2,3-dimethyl-4-nitroaniline is a chemical compound with the molecular formula C8H9BrN2O2 . It is a white to yellow powder or crystals .

Synthesis Analysis

The synthesis of nitro compounds like this compound can be achieved through various methods. One common method involves the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a bromine atom (Br), two methyl groups (CH3), and a nitro group (NO2) attached to an aniline (C6H5NH2) molecule . The InChI code for this compound is 1S/C8H9BrN2O2/c1-4-5(2)8(10)7(11(12)13)3-6(4)9/h3H,10H2,1-2H3 .Chemical Reactions Analysis

The nitro group in this compound, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This compound can participate in various chemical reactions, including those involving electron transfer .Physical And Chemical Properties Analysis

This compound is a white to yellow powder or crystals . It has a molecular weight of 245.08 .Scientific Research Applications

Synthesis and Chemical Behavior

- The nitration of pyridine N-oxide derivatives, including compounds related to 6-Bromo-2,3-dimethyl-4-nitroaniline, shows distinct directive influences, yielding specific nitro derivatives under certain conditions (Hertog, Ammers, & Schukking, 2010).

Nucleophilic Reactions

- Research on ±-halogenated nitroparaffins, closely related to the structure of this compound, shows how these compounds react with different nucleophiles, leading to the formation of various products, indicating their potential use in complex chemical synthesis (Chen, 1969).

Applications in Organometallic Chemistry

- Compounds like 2,6-bis(2-oxazolinyl)phenylplatinum(II) NCN Pincer Complexes, which can be synthesized from derivatives similar to this compound, show potential as catalysts for carbon-carbon bond formation, highlighting their importance in organometallic chemistry and catalysis (Fossey & Richards, 2004).

Use in Synthesis of Nitrocyclopropanes

- The synthesis of nitrocyclopropanes through organocatalytic conjugate addition, utilizing compounds structurally related to this compound, demonstrates their utility in producing complex organic structures (Xuan, Nie, Dong, Zhang, & Yan, 2009).

Development of Novel Ligands

- 6-Bromoquinoline derivatives, synthesized through processes involving compounds akin to this compound, are used to develop novel chelating ligands, which have broad applications in chemistry and material science (Hu, Zhang, & Thummel, 2003).

Electrophilic Substitution Reactions

- Studies on the electrophilic substitution in compounds like 1,7-dimethyl-3(2H)-benzo[b]furo[2,3-c]pyridone, closely related to this compound, contribute to our understanding of the reaction mechanisms and potential synthetic applications of these compounds (Tolkunov, Kal'nitskii, Lyashchuk, Suikov, ubritskii, & Dulenko, 1996).

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mechanism of Action

Target of Action

Nitroanilines, in general, are known to interact with various biological targets, including enzymes and receptors . The specific targets would depend on the exact structure and properties of the compound.

Mode of Action

Nitroanilines are known to undergo a series of reactions, including nitration, conversion from the nitro group to an amine, and bromination . The nitro group is a meta director, meaning that it directs subsequent reactions to occur at the meta position on the benzene ring .

Biochemical Pathways

Nitroanilines can potentially affect various biochemical pathways due to their reactivity and ability to form different types of bonds with biological molecules .

Pharmacokinetics

The properties of nitroanilines, in general, would depend on factors such as their chemical structure, solubility, and reactivity .

Result of Action

Nitroanilines can potentially cause various effects at the molecular and cellular levels due to their reactivity and ability to interact with biological molecules .

properties

IUPAC Name |

6-bromo-2,3-dimethyl-4-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-4-5(2)8(10)6(9)3-7(4)11(12)13/h3H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SACJHENIOITGGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1[N+](=O)[O-])Br)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(3-Methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2887494.png)

![2-Chloro-1-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B2887497.png)

![2-(3-fluorophenoxy)-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide](/img/structure/B2887499.png)

![Methyl 3-[(4-acetyloxybenzoyl)-pyridin-2-ylamino]propanoate](/img/structure/B2887500.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2887504.png)

![1-[(4-Chlorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2887506.png)

![4-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]oxan-4-ol;dihydrochloride](/img/structure/B2887509.png)

![6-Methyl-2-[[1-[2-(3-methylphenoxy)acetyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2887511.png)

![N-[1-(prop-2-enoyl)azetidin-3-yl]cyclobutanecarboxamide](/img/structure/B2887512.png)